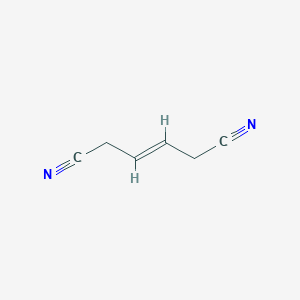

1,4-Dicyano-2-butene

Übersicht

Beschreibung

1,4-Dicyano-2-butene is a useful research compound. Its molecular formula is C6H6N2 and its molecular weight is 106.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reactivity with π-Bonds : A study reported the reactivity of a disilyne compound with cis- and trans-butenes, producing cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes (Kinjo et al., 2007).

Biostability in Poly(ether)urethanes : Another research used 2-butene-1,4-diol as a chain extender in poly(ether)urethane synthesis, enhancing biostability without impairing blood compatibility (Hsu & Chen, 1999).

Vinyl Grignard Reaction : The formation of 1,4-disilyl-2-butenes from vinyl Grignard reagent and chlorosilanes catalyzed by a titanocene complex was explored (Watabe et al., 2001).

Copper-Catalyzed Oxycyanation : Copper bromide-based catalysts were studied for the formation of 1,4-dicyano-2-butene from butadiene (Waddan et al., 1989).

Cyclodehydration Studies : Research on cyclodehydration of 1,4-butanediol and 2-butene-1,4-diol was conducted using the AM1 semiempirical method (Fleisher et al., 2002).

Hydrogenation Over Pd Catalysts : A study on the hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over palladium-supported catalysts investigated the roles of solvent, support, and proton on activity and product distribution (Musolino et al., 2003).

Selective Hydrogenation : Research on the selective hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol over Raney® nickel catalysts was conducted (Tanielyan et al., 2010).

Phase-Transfer Catalysis : A study described the formation of 1,4-diesters of 2-butene by phase-transfer catalyzed nucleophilic displacement and isomerization of dichlorobutene mixtures (Zahalka et al., 1992).

Selective Hydrogenation Roles : Another study investigated the selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol, examining roles of ammonia, catalyst pretreatment, and kinetic studies (Telkar et al., 2001).

Synthesis of Alkyl Thiocyanates : A novel and efficient synthesis of alkyl thiocyanates from alkyl halides in water using phase transfer catalysts was developed (Gorjizadeh & Sayyahi, 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,4-Dicyano-2-butene is a chemical compound used primarily as an intermediate in organic synthesis It is known to be a crucial intermediate in the synthesis of various organic compounds, including dyes, plastic additives, and rubber additives .

Mode of Action

The mode of action of this compound involves its reaction with other compounds in organic synthesis. For instance, it can be produced by reacting halogenated hydrocarbons with tricyanamine under alkaline conditions . This reaction forms a protected aminonitrile intermediate, which, upon deprotection, yields this compound .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its synthesis from halogenated hydrocarbons requires alkaline conditions . Additionally, it is soluble in methanol , suggesting that its reactivity and stability could be influenced by the solvent used. It’s also worth noting that this compound is a potentially hazardous compound, and appropriate safety measures should be taken when handling it .

Eigenschaften

IUPAC Name |

(E)-hex-3-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVZXPLUMFUWHW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314365 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline solid; [MSDSonline] | |

| Record name | 3-Hexenedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18715-38-3, 1119-85-3 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18715-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018715383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENEDINITRILE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMI3J48MFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HEXENEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

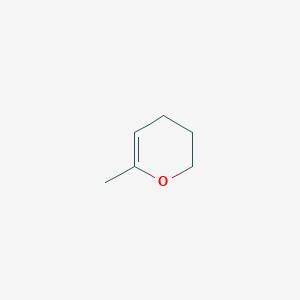

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 1,4-dicyano-2-butene?

A1: this compound is an organic compound with the molecular formula C6H6N2. It features a four-carbon chain with a double bond between carbons 2 and 3. Two cyano (-CN) groups are attached to carbons 1 and 4, respectively.

Q2: How does this compound interact with transition metals like rhodium and iridium?

A: Research indicates that this compound can act as a bridging ligand between two transition metal centers. [] Specifically, it coordinates through its cyano groups to form dinuclear complexes with rhodium and iridium. This bridging interaction has been observed in complexes incorporating carbonyl and triphenylphosphine ligands as well. []

Q3: Can this compound undergo oxidative addition reactions with metal complexes?

A: Yes, studies have shown that certain iridium complexes containing this compound as a bridging ligand can undergo oxidative addition with halogens like iodine (I2). [] This leads to the formation of new complexes where the halogen atoms are directly bonded to the iridium centers, further demonstrating the reactivity of these systems.

Q4: What are some synthetic applications of this compound?

A: this compound is a valuable reagent in organic synthesis. It can be used to create longer polyene chains through condensation reactions with aldehydes. [] This method has been employed in the synthesis of carotenoids, a class of important natural pigments. []

Q5: Are there any known methods for producing cyanoacetaldehyde from this compound?

A: Yes, ozonolysis of this compound provides a viable pathway for synthesizing cyanoacetaldehyde. [] This reaction highlights the utility of this compound as a precursor for other valuable chemical building blocks.

Q6: What is known about the acidity of this compound?

A: Research suggests that this compound exhibits acidic properties due to the presence of the electron-withdrawing cyano groups. [] Studies on the detritiation of deuterated this compound in aqueous solutions provide insights into its acid-base behavior. []

Q7: Are there any industrial processes for preparing this compound?

A: Patents describe methods for producing this compound. One such process involves reacting dihalo-butenes (e.g., 1,2-dihalo-3-butene or 1,4-dihalo-2-butene) with hydrogen cyanide. [] This highlights the industrial relevance of this compound and its potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.5]octan-6-one](/img/structure/B95088.png)